molecular formula C25H24O4 B4043240 2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl (2-methylphenoxy)acetate

2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl (2-methylphenoxy)acetate

Cat. No.: B4043240
M. Wt: 388.5 g/mol
InChI Key: IHMJFGIVRTXDPQ-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl (2-methylphenoxy)acetate is a useful research compound. Its molecular formula is C25H24O4 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.16745924 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Facile Synthesis and Functionalization

A study on the synthesis of alkoxymethylphenols through a copper(II) chloride-acetoxime catalyst/molecular oxygen system in alcohols highlights a method for producing various substituted phenols, including those similar in structural complexity to the subject compound, showcasing a versatile approach to organic synthesis at ambient temperature (Shimizu et al., 1991).

Organic Reagents and Reaction Mechanisms

Research on organohypervalent iodine reagents for α-methylphosphonylations and α-diphenyl- and α-dimethylphosphinylations elucidates the utility of specific reagents in introducing phosphonate or phosphinate groups adjacent to ketone and ester carbonyl groups. This study reveals the potential for modifying compounds like 2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl (2-methylphenoxy)acetate to enhance or alter their functional properties (Moriarty et al., 1997).

Antioxidant Properties and Applications

Investigations into the mechanisms of antioxidant action through the reaction between hydroperoxides and o-phenylene phosphites demonstrate how specific phenolic compounds can be transformed into products with significant antioxidant capacity. This research might inform applications of this compound in areas where oxidative stability is critical (Humphris & Scott, 1973).

Photocatalyzed Degradation and Environmental Applications

A study on the heterogeneous photocatalyzed oxidation of xylenols (dimethylphenols) in illuminated TiO2 dispersions addresses the degradation and mineralization of organic pollutants. This research could suggest pathways for the environmental remediation of compounds like this compound, highlighting the role of advanced oxidation processes in treating recalcitrant organic compounds (Terzian & Serpone, 1995).

Polymer Science and Material Applications

Research into copoly(1,3,4-oxadiazole-ether)s containing phthalide groups elaborates on the synthesis of high-performance polymers with excellent thermal stability and electrical insulating properties. This study provides insight into the potential use of this compound in the development of advanced materials with specific functional properties (Hamciuc et al., 2008).

Properties

IUPAC Name

[2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl] 2-(2-methylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O4/c1-17-13-14-21(15-19(17)3)24(27)25(20-10-5-4-6-11-20)29-23(26)16-28-22-12-8-7-9-18(22)2/h4-15,25H,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMJFGIVRTXDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)COC3=CC=CC=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl (2-methylphenoxy)acetate
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2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl (2-methylphenoxy)acetate
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2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl (2-methylphenoxy)acetate
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2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl (2-methylphenoxy)acetate
Reactant of Route 6
2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl (2-methylphenoxy)acetate

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